Copper(1+);furan
CAS No.: 376576-13-5
Cat. No.: VC19078815
Molecular Formula: C4H4CuO+
Molecular Weight: 131.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 376576-13-5 |
|---|---|
| Molecular Formula | C4H4CuO+ |
| Molecular Weight | 131.62 g/mol |
| IUPAC Name | copper(1+);furan |
| Standard InChI | InChI=1S/C4H4O.Cu/c1-2-4-5-3-1;/h1-4H;/q;+1 |
| Standard InChI Key | BZNNCTZJUGOQIJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC=C1.[Cu+] |
Introduction
Synthetic Methods Involving Copper(I) for Furan Derivatives
Radical Addition and Cyclization Pathways
Copper(I) catalysts enable direct C(sp³)–H functionalization of acetophenones with electron-deficient alkynes to form multisubstituted furans. For instance, Srimanta Manna and Andrey P. Antonchick demonstrated that Cu(I) salts with di-tert-butyl peroxide as an oxidant yield furans via radical intermediates . Similarly, iodocyclization of cyclopropylideneallenyl ketones using I₂/CuI systems produces highly substituted furans under mild conditions . These methods highlight Cu(I)'s ability to mediate both radical and electrophilic cyclization reactions (Table 1).
Table 1: Copper(I)-Catalyzed Furan Synthesis Methods
Decarboxylative and Cross-Coupling Approaches
Copper(I) iodide (CuI) promotes regioselective hydration of 1,3-diynes derived from haloalkynes, yielding 2,5-disubstituted furans in one-pot procedures . This method avoids stoichiometric oxidants, leveraging Cu(I)'s redox versatility. Additionally, decarboxylative annulation of α,β-unsaturated carboxylic acids with ketones under Cu(I) catalysis forms trisubstituted furans, where water acts as a critical proton source .
Structural Insights from Related Copper Complexes
Spectroscopic and Computational Evidence
Infrared (IR) and mass spectrometry (MS) studies on copper(II)-furan hydrazone complexes reveal ν(C=O) and ν(C=N) vibrations at 1,622–1,586 cm⁻¹, indicating strong metal-ligand interactions . Theoretical calculations (DFT) on CuBr-catalyzed furan synthesis suggest that solvent effects and trace water stabilize Cu(I) intermediates, facilitating oxidative cyclization .
Mechanistic Roles of Copper(I) in Furan Synthesis
Redox Cycling and Radical Generation
In the Meerwein arylation of furan-2-carbaldehyde, Cu(I)/Cu(II) redox cycles generate aryl radicals that couple with furan intermediates. The reaction proceeds efficiently only when Cu(I) forms complexes with diazonium salts, underscoring the necessity of coordinated intermediates . Similarly, Cu(I) mediates single-electron transfers in radical additions, as seen in the coupling of acetophenones and alkynes .
Lewis Acid Activation
Cu(I) acts as a Lewis acid to polarize carbonyl groups in ketones and alkynes, lowering activation barriers for cyclization. In the Paal-Knorr synthesis, Cu(I) facilitates the dehydration of 1,4-diketones to furans, although traditional methods use Brønsted acids .
Applications and Catalytic Processes
Industrial Production of Furan
The industrial synthesis of furan via copper-catalyzed oxidation of 1,3-butadiene highlights Cu(I)'s role in large-scale processes . Protonic acid sites in Cu-loaded FAU31 zeolites further enhance furan yield from furfural, demonstrating synergistic effects between Cu(I) and Brønsted acidity .
Pharmaceutical and Material Science
Copper(I)-catalyzed methods enable access to furan derivatives like 2,5-disubstituted furans, which are precursors to bioactive molecules . Additionally, Cu(I) complexes with phosphine ligands exhibit thermally activated delayed fluorescence (TADF), suggesting potential applications in organic electronics .
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